1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
Description
1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-20-15-8-6-13(7-9-15)10-11-18-17(22)19-14-4-3-5-16(12-14)21-2/h3-9,12H,10-11H2,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEQQJDLXOYGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 3-methoxyaniline with 2-(4-methoxyphenyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea is an organic compound classified as a thiourea, characterized by a thiocarbonyl group (C=S) bonded to nitrogen atoms. It has potential applications in medicinal chemistry, agriculture, and material science because of its reactivity and biological activity.
Scientific Research Applications
- Chemistry The compound can be used as a ligand in coordination chemistry and catalysis.
- Biology It has potential use as an enzyme inhibitor or in the study of protein-ligand interactions. Preliminary studies suggest potential applications as an enzyme inhibitor, particularly in cancer therapy. The compound may interact with various molecular targets, influencing pathways related to cell proliferation and apoptosis.
- Medicine Possible applications in drug development, particularly as an anticancer or antimicrobial agent.
- Industry It can be used in the synthesis of advanced materials or as a stabilizer in polymers.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The thiourea group can be oxidized to form sulfonyl derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution The aromatic rings can undergo electrophilic substitution reactions, which often require catalysts like Lewis acids (e.g., aluminum chloride).
Thiourea and 1,3,4-Thiadiazole Hybrids
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(2-phenylethyl)thiourea
- 1-(4-Methoxyphenyl)-3-(2-phenylethyl)thiourea
- 1-(3-Methoxyphenyl)-3-(2-methylphenyl)thiourea
Uniqueness
1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea is unique due to the presence of methoxy groups on both aromatic rings, which can influence its chemical reactivity and biological activity. The specific positioning of these groups may also affect the compound’s overall properties, making it distinct from other thioureas.
Biological Activity
1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea is a compound belonging to the thiourea family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
The synthesis of this compound typically involves the reaction of 3-methoxyaniline with 2-(4-methoxyphenyl)ethyl isothiocyanate. The reaction is generally conducted in organic solvents such as dichloromethane or ethanol under reflux conditions, followed by purification through recrystallization or chromatography.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 326.42 g/mol
Antimicrobial Activity
Thiourea derivatives, including this compound, have shown promising antimicrobial properties. A study evaluated various thiourea derivatives against a range of microorganisms using the disc diffusion method and minimum inhibitory concentration (MIC) assessments. The results indicated that several compounds exhibited significant antimicrobial activity, particularly against Gram-positive bacteria and fungi .
Table 1: Antimicrobial Activity of Thiourea Derivatives
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 1 | 50 | E. faecalis |
| 2 | 40 | P. aeruginosa |
| 3 | 60 | S. typhi |
| 4 | 70 | K. pneumoniae |
Anticancer Activity
The anticancer potential of thiourea derivatives has also been investigated. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, with IC values indicating their potency. For instance, compounds derived from similar structures have shown IC values ranging from 7 to 20 µM against breast cancer cells (MCF-7) .
Table 2: Anticancer Activity of Thiourea Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| A | MCF-7 | 18 |
| B | HeLa | 26 |
| C | A549 | 15 |
The biological activity of thiourea derivatives is often attributed to their ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : Thioureas may inhibit key enzymes involved in DNA replication and repair, such as topoisomerases and DNA gyrase, which are critical for bacterial survival .
- Cell Cycle Arrest : Studies indicate that certain thiourea derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often linked to alterations in signaling pathways that regulate cell proliferation and survival .
Case Study 1: Antibacterial Evaluation
A recent study synthesized several thiourea analogs and evaluated their antibacterial properties against Methicillin-resistant Staphylococcus aureus (MRSA). Although the compounds showed limited antibacterial activity individually, a combination approach indicated enhanced efficacy when used in conjunction with standard antibiotics like ciprofloxacin .
Case Study 2: Anticancer Efficacy in Breast Cancer Models
In another investigation focusing on breast cancer treatment, derivatives of thiourea were tested on MCF-7 cells. The results highlighted that specific structural modifications significantly improved their anticancer activity, suggesting a structure-activity relationship that could guide future drug design efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
